Cas no 55662-69-6 (6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine)

6-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a versatile intermediate in organic synthesis, particularly valued for its reactive chloro and diethoxyethylamine functional groups. The compound’s structure enables selective modifications, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its diethoxyethyl moiety enhances solubility in polar solvents, facilitating further derivatization. The pyrimidine core offers a stable heterocyclic framework for constructing biologically active molecules. This intermediate is particularly advantageous in nucleophilic substitution reactions, where the chloro group can be readily displaced to form new C–N or C–O bonds. Its synthetic flexibility and well-defined reactivity profile make it a valuable building block in medicinal and industrial chemistry research.
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine structure
55662-69-6 structure
Product Name:6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
CAS No:55662-69-6
MF:C10H16ClN3O2
MW:245.705941200256
CID:5732937
PubChem ID:121205982
Update Time:2025-10-18

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 55662-69-6
    • AKOS026715065
    • F1967-4562
    • 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
    • 4-Pyrimidinamine, 6-chloro-N-(2,2-diethoxyethyl)-
    • Inchi: 1S/C10H16ClN3O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H,12,13,14)
    • InChI Key: HSIUFTZDZYORAZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=N1)NCC(OCC)OCC

Computed Properties

  • Exact Mass: 245.0931045g/mol
  • Monoisotopic Mass: 245.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56.3Ų

Experimental Properties

  • Density: 1.210±0.06 g/cm3(Predicted)
  • Boiling Point: 379.8±42.0 °C(Predicted)
  • pka: 2.39±0.10(Predicted)

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Additional information on 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Professional Introduction to Compound with CAS No. 55662-69-6 and Product Name: 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Compound with the CAS number 55662-69-6, specifically identified as 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a chloro substituent at the 6-position and an N-(2,2-diethoxyethyl) side chain at the 4-position, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of various pharmacologically active agents.

The pyrimidine core is a fundamental scaffold in many bioactive molecules, including nucleoside analogs that play crucial roles in antiviral and anticancer therapies. The chloro group in 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine enhances its electrophilicity, facilitating further functionalization through nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for constructing more complex drug candidates. The N-(2,2-diethoxyethyl) moiety introduces steric hindrance and lipophilicity, which can influence the compound's solubility, metabolic stability, and membrane permeability—key factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine with biological targets with higher accuracy. Studies have shown that this compound exhibits promising activity against various enzymes and receptors involved in critical cellular pathways. For instance, preliminary research suggests that it may interact with kinases and other enzymes implicated in cancer progression. The diethoxyethyl group's ability to modulate binding affinity and selectivity makes it an attractive moiety for developing targeted therapies.

In the context of drug discovery, the synthesis of derivatives of 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine has been explored to enhance its pharmacological profile. By modifying the substituents or introducing additional functional groups, researchers aim to optimize its potency, selectivity, and pharmacokinetic properties. Techniques such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies have been employed to identify novel analogs with improved therapeutic efficacy. These efforts align with global trends toward precision medicine, where compounds are tailored to individual patient needs based on genetic and molecular profiles.

The role of 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine as a building block extends beyond oncology. Its structural motif is also relevant in the development of antiviral agents, where pyrimidine derivatives are known to inhibit viral replication by mimicking natural nucleobases or interfering with essential viral enzymes. The chloro group provides a handle for further derivatization, allowing chemists to design molecules that can selectively target viral proteases or polymerases without affecting host enzymes. This underscores the versatility of this compound in addressing diverse therapeutic challenges.

From a synthetic chemistry perspective, 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine serves as a versatile intermediate in multi-step synthetic routes. The presence of both electrophilic (chloro) and nucleophilic (amine) sites enables diverse reaction pathways, including nucleophilic aromatic substitution (SNAr), alkylation reactions, and coupling strategies using palladium or copper catalysts. These reactions are pivotal in constructing complex molecular architectures required for advanced drug candidates. Recent innovations in catalytic methods have further streamlined these synthetic processes, reducing reaction times and improving yields—key considerations for industrial-scale production.

The pharmacokinetic behavior of 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is another critical area of investigation. Studies using physiologically based pharmacokinetic (PBPK) modeling have provided insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These models help predict how the compound behaves within the human body and guide dosing regimens to maximize therapeutic effects while minimizing adverse reactions. The diethoxyethyl side chain's impact on lipophilicity is particularly scrutinized under these analyses since it can influence both bioavailability and metabolic clearance.

Environmental considerations also play a role in the development and application of 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. Sustainable chemistry principles emphasize reducing waste generation and hazardous byproducts during synthesis. Green chemistry techniques such as solvent recovery systems or catalytic processes that minimize energy consumption are being integrated into production workflows. Additionally, efforts are underway to develop biodegradable derivatives that reduce environmental persistence after administration or disposal.

The future direction of research on 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is likely to be shaped by emerging technologies such as artificial intelligence (AI)-assisted drug discovery platforms. AI algorithms can analyze vast datasets to identify promising derivatives or predict their biological activity before experimental validation—a process that accelerates development timelines significantly. Furthermore, advances in gene editing technologies may enable targeted delivery systems for this compound or its derivatives directly to affected tissues or cells.

In conclusion,6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine stands as a multifaceted compound with substantial potential across multiple therapeutic domains due to its unique structural features and reactivity profile. Its role as an intermediate in drug synthesis underscores its importance not only as a standalone entity but also as a precursor for more sophisticated pharmacological agents designed using modern medicinal chemistry techniques.

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